(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is employed for surface modification and functionalization of various materials due to its unique properties. The molecule possesses:
This combination allows researchers to:
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane finds use in polymer synthesis and modification due to its ability to:
Researchers utilize this molecule for:
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is an organosilicon compound with the molecular formula CHOSi and a molecular weight of 334.63 g/mol. This compound features a unique structure that includes both acryloxy and trimethylsiloxy groups, which contribute to its reactivity and versatility in various applications. It is primarily used in the formulation of silicone-based materials, adhesives, and coatings due to its ability to enhance adhesion properties and improve material performance under various conditions .
The chemical reactivity of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is largely attributed to its acryloxy group, which can undergo polymerization reactions. It can participate in free radical polymerization, leading to the formation of cross-linked networks when exposed to heat or UV light. Additionally, the siloxy groups can react with moisture to form silanol groups, which can further condense to create siloxane bonds, enhancing the stability and durability of the resulting materials .
Several synthesis methods have been documented for (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane:
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane has numerous applications across various industries:
Interaction studies involving (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane focus on its compatibility with other materials, particularly polymers and fillers. These studies assess how the compound influences mechanical properties, thermal stability, and moisture resistance in composite systems. Additionally, investigations into its reactivity with other chemical agents provide insights into its behavior during processing and application .
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane shares structural similarities with several other silane compounds. Here are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (Vinyltrimethoxysilane) | CHOSi | Contains vinyl group; used in polymerization reactions |
| (Aminopropyl)triethoxysilane | CHNOSi | Contains amino group; enhances adhesion to organic substrates |
| (Chloropropyl)trimethoxysilane | CHClOSi | Contains chlorine; used for surface modification |
| Trimethoxysilane | CHOSi | Simple structure; widely used as a coupling agent |
The uniqueness of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane lies in its combination of both acryloxy and trimethylsiloxy functionalities, providing enhanced reactivity and versatility compared to other silanes that may only possess one type of functional group .
The synthesis of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane represents a sophisticated approach to creating organosilane-acrylate hybrid systems that combine the reactive properties of acrylate functional groups with the chemical versatility of siloxane frameworks [2]. The primary synthetic pathway involves the hydrosilylation reaction between silicon-hydrogen bonds and unsaturated hydrocarbons, followed by alkoxylation processes [3]. This methodology enables the formation of complex organosilicon compounds that exhibit dual functionality through their distinct reactive sites.
The fundamental synthesis begins with trichlorosilane as the primary precursor, which undergoes hydrosilylation reactions with allyl acrylate or similar unsaturated acrylate compounds [3]. The reaction proceeds through platinum-catalyzed addition mechanisms at temperatures ranging from 80 to 120 degrees Celsius, with reaction times typically extending from 4 to 8 hours [1] [4]. The stoichiometric ratio of reactants significantly influences the product yield, with optimal molar ratios of acrylate to chlorosilane ranging from 1:0.9 to 1:1.2 [1].
Phase transfer catalysts play a crucial role in the synthesis of these hybrid systems, with tetrabutylammonium bromide and tetraethylammonium bromide demonstrating exceptional effectiveness [1] [4]. The mass ratio of phase transfer catalyst to chlorosilane precursor typically ranges from 0.005:1 to 0.03:1, enabling efficient reaction progression and improved product purity [1]. Polymerization inhibitors such as ZJ-705 are incorporated at mass ratios of 0.001:1 to 0.01:1 relative to the silane precursor to prevent premature crosslinking during synthesis [1] [4].
| Synthesis Parameter | Optimal Range | Effect on Product Quality |
|---|---|---|
| Temperature | 110-150°C | Controls reaction rate and selectivity |
| Reaction Time | 4-8 hours | Influences conversion efficiency |
| Catalyst Ratio | 0.005:1 to 0.03:1 | Enhances reaction kinetics |
| Inhibitor Ratio | 0.001:1 to 0.01:1 | Prevents premature polymerization |
The purification process involves filtration to remove solid byproducts, followed by methanol washing and vacuum distillation at temperatures between 96 and 100 degrees Celsius under reduced pressure ranging from -0.098 to -0.094 megapascals [1] [4]. This comprehensive purification approach yields products with purity levels exceeding 98.1 percent and mass yields ranging from 83.6 to 86.9 percent [4].
The radical-mediated crosslinking behavior of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane demonstrates unique characteristics that distinguish it from conventional acrylate systems [5] [6]. The compound exhibits exceptional reactivity through its acryloxy functional group, which readily participates in free radical polymerization reactions when exposed to photoinitiators or thermal initiators [20]. The silane-acrylate chemistry enables regulated network formation through a mixed radical chain growth and step growth mechanism [5] [6].
The crosslinking mechanism proceeds through hydrogen abstraction from the silicon-hydrogen bonds by radical species, generating silyl radicals that subsequently react with acrylate double bonds [5] [6]. This process creates a step growth-like radical polymerization that differs fundamentally from traditional acrylate homopolymerization [6]. The ratio of propagation to chain transfer reactions determines the final network architecture, with higher silane concentrations leading to more regulated crosslinking and reduced shrinkage stress [5] [6].
Kinetic studies reveal that the double bond conversion at the gel point increases significantly in silane-acrylate systems compared to pure acrylate networks [6]. The gelation time extends with increasing silane content, allowing for higher ultimate conversion before network formation [5] [6]. This delayed gelation mechanism contributes to the formation of more homogeneous network structures with improved mechanical properties [6].
| Silane Content (mol%) | Gel Time (minutes) | Double Bond Conversion at Gel Point (%) | Final Conversion (%) |
|---|---|---|---|
| 0 | 2.1 | 12.5 | 78.2 |
| 5 | 3.8 | 18.7 | 85.6 |
| 10 | 5.2 | 22.4 | 89.1 |
| 20 | 8.6 | 28.9 | 92.3 |
The temperature dependence of the crosslinking reaction follows Arrhenius kinetics, with activation energies ranging from 45 to 65 kilojoules per mole depending on the specific initiator system employed [29]. Platinum-based catalysts demonstrate superior efficiency in promoting the coupling reactions, with complete conversion achieved at 25 degrees Celsius after 8 hours for glycidoxy-functional silanes and similar timeframes for acryloxy systems [29].
The hydrolysis and condensation behavior of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane under various processing conditions reveals complex reaction pathways that are highly dependent on environmental parameters [11] [12]. Under sol-gel conditions, the compound undergoes hydrolysis reactions involving the siloxane bonds, leading to the formation of silanol intermediates [11] [13]. The hydrolysis kinetics demonstrate first-order dependence on silane concentration and variable order with respect to water concentration, ranging from 0.8 to 4.4 depending on solvent and catalyst systems [11].
Plasma conditions significantly enhance the reactivity of silane compounds with water, generating reactive species that promote hydrolysis at lower temperatures than conventional thermal processing [14] [15]. Cold dielectric barrier discharge plasma creates silyl radicals and hydroxyl species that facilitate condensation reactions, producing silicon-oxygen-hydrogen compounds detectable at 3650 inverse centimeters in infrared spectroscopy [14] [15]. The plasma-enhanced reactions occur at temperatures as low as 25 degrees Celsius, compared to thermal hydrolysis requiring temperatures above 555 degrees Celsius [14] [15].
The reaction mechanisms under acidic and basic conditions follow distinct pathways that influence the final product structure [11] [12]. In acidic media, protonation of alkoxide groups increases the electrophilicity of silicon atoms, facilitating nucleophilic attack by water molecules through an SN1-Si mechanism [11]. Basic conditions promote nucleophilic attack by hydroxide ions directly on silicon centers via an SN2-Si mechanism, leading to different condensation patterns [11] [12].
Sol-gel processing parameters critically influence the reaction progression and final material properties [34] [35]. Temperature profiles during synthesis show initial exothermic behavior upon silane addition, with temperatures rising from 60 to 75 degrees Celsius during the hydrolysis phase [34] [35]. The clear point formation occurs within 8 minutes under standard conditions using succinic acid catalysis, followed by condensation at elevated temperatures of 140 degrees Celsius [34] [35].
| Processing Condition | Temperature (°C) | Reaction Time | Primary Products |
|---|---|---|---|
| Ambient Sol-Gel | 25-60 | 30-90 minutes | Silanols, oligomers |
| Thermal Sol-Gel | 140 | 60 minutes | Condensed siloxanes |
| Plasma Treatment | 25 | 5-15 minutes | Silicon oxides, hydrogen |
| High Temperature | 555+ | Variable | Thermal decomposition products |
The reactivity profile of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is characterized by the distinct chemical behavior of its acryloxy and siloxy functional groups, each contributing unique properties to the overall molecular reactivity [16] [17]. The acryloxy group demonstrates typical carbonyl reactivity patterns, participating in nucleophilic addition reactions and radical polymerization processes [17]. The electron-withdrawing nature of the carbonyl carbon makes it susceptible to attack by nucleophilic species, while the alpha-beta unsaturated system enables Michael addition reactions [17].
Siloxy groups exhibit significantly different reactivity characteristics, primarily involving silicon-oxygen bond formation and cleavage reactions [19] [22]. The electropositive nature of silicon atoms makes them susceptible to nucleophilic attack, particularly under hydrolytic conditions [22]. The trimethylsiloxy substituents provide steric protection while maintaining reactivity through their ability to undergo exchange reactions with other silanol or siloxy species [19].
The relative reactivity of these functional groups depends strongly on reaction conditions and the nature of attacking species [20]. Acrylate functional siloxanes demonstrate reactivity similar to their organic counterparts, unlike vinyl siloxanes which show reduced reactivity compared to organic vinyl compounds [20]. The polymerization rate of acrylate-functional siloxanes exceeds that of methacrylate analogs by factors of 10 or greater under ultraviolet irradiation conditions [20].
Neighboring group effects significantly influence the reactivity of both functional groups [22]. The presence of tethered functional groups can enhance hydrolytic cleavage rates through hydrogen-bond assisted mechanisms [22]. Chain length between reactive sites affects reaction kinetics, with shorter tethers generally promoting faster reactions due to proximity effects [22].
| Functional Group | Primary Reactions | Reactivity Order | Typical Conditions |
|---|---|---|---|
| Acryloxy | Radical polymerization, Michael addition | High | UV/thermal initiation |
| Siloxy | Hydrolysis, condensation, exchange | Moderate | Aqueous/protic conditions |
| Combined System | Crosslinking, surface modification | Synergistic | Controlled pH/temperature |
The photopolymerization behavior of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane demonstrates exceptional radical chain growth kinetics through a regulated mixed-mode polymerization mechanism. The compound exhibits a unique dual-functional structure where the acrylate group participates in radical chain growth while the bis(trimethylsiloxy) moiety introduces chain transfer characteristics that fundamentally alter the polymerization dynamics [1].
The radical mechanism proceeds through photoinitiator activation, followed by hydrogen abstraction from the silane backbone, generating silyl radicals that reinitiate polymerization with acrylate double bonds. This process creates a mixed radical chain growth and step-growth polymerization pathway, where the ratio of propagation to chain transfer determines the resulting network architecture [1]. The compound demonstrates superior double-bond conversion rates exceeding 95%, significantly higher than conventional acrylate systems that typically achieve 80-85% conversion [1].
| Polymerization Parameter | Silane-Acrylate System | Reference Acrylate |
|---|---|---|
| Double Bond Conversion (%) | >95 | 80-85 |
| Gel Point Conversion (%) | Higher | Lower |
| Shrinkage Stress Reduction (%) | 35 | 0 |
| Network Homogeneity | High | Low |
The gelation dynamics reveal delayed gelation at higher double-bond conversions, attributed to the chain transfer activity of the silane functionality. This delayed gelation mechanism allows for more complete monomer conversion before network formation, resulting in reduced unreacted monomer content and improved network homogeneity [1]. The glass transition temperature profiles of the resulting networks show narrow transitions, indicating uniform crosslink density distribution throughout the polymer matrix [1].
The comparative performance of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane against established thiol-ene systems reveals significant advantages in multiple polymerization parameters. While thiol-ene systems are renowned for their step-growth characteristics and reduced shrinkage stress, the silane-acrylate system demonstrates superior storage stability and eliminates the characteristic malodorous properties associated with thiol compounds [1].